Chlorocitalopram, Hydrobromide
CAS No.: 64169-58-0
Cat. No.: VC20762267
Molecular Formula: C20H22BrClN2O
Molecular Weight: 421.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64169-58-0 |
|---|---|
| Molecular Formula | C20H22BrClN2O |
| Molecular Weight | 421.8 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide |
| Standard InChI | InChI=1S/C20H21ClN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H |
| Standard InChI Key | UPXZASLAWCVOQT-UHFFFAOYSA-N |
| SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Br |
| Canonical SMILES | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Br |
Introduction
Overview of Chlorocitalopram, Hydrobromide
Chlorocitalopram, Hydrobromide is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). Its primary function is to enhance serotonergic transmission by inhibiting the reuptake of serotonin in the brain, making it effective in treating various mood disorders, particularly major depressive disorder. The compound is characterized by its unique molecular structure and properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C20H22BrClN2O |
| Molecular Weight | 421.8 g/mol |
| CAS Registry Number | 64169-58-0 |
Mechanism of Action
Chlorocitalopram, Hydrobromide functions primarily as a selective serotonin reuptake inhibitor. It selectively inhibits the reuptake of serotonin (5-HT) with minimal effects on norepinephrine (NE) and dopamine (DA) transporters. This selectivity is crucial in minimizing side effects commonly associated with other antidepressants.
Pharmacodynamics
The pharmacodynamic profile of Chlorocitalopram indicates that it significantly increases serotonin levels in the synaptic cleft, which is beneficial for treating depressive symptoms.
Clinical Applications
Chlorocitalopram, Hydrobromide is primarily used in the treatment of:
-
Major depressive disorder
-
Obsessive-compulsive disorder
-
Panic disorder
-
Social anxiety disorder
Efficacy Studies
Research studies have demonstrated the efficacy of Chlorocitalopram in reducing the severity of depressive symptoms compared to placebo treatments.
| Study Type | Dosage (mg/day) | Results |
|---|---|---|
| Fixed-dose study | 10, 20, 40, 60 | Significant improvement at 40 and 60 mg compared to placebo |
| Response Rate | N/A | Higher response rate with increased doses |
Safety and Side Effects
-
Nausea
-
Fatigue
-
Dry mouth
-
Dizziness
Risk Assessment
The safety profile indicates that while side effects are possible, they are typically mild and manageable within therapeutic doses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume